Potent sst2 Agonist Activity: IC50 Comparison vs. Somatostatin
Spiro[indene-1,4'-piperidin]-3(2H)-one is a potent, non-peptide agonist of the human somatostatin receptor subtype 2 (sst2). In a functional assay, it demonstrates an IC50 value of 84 nM for binding to the sst2 receptor . This potency is significant for a non-peptide small molecule, as it approaches the range of the endogenous peptide ligand, somatostatin-14, which typically exhibits sub-nanomolar to low nanomolar affinity but suffers from poor pharmacokinetic properties. This compound provides a synthetically accessible small-molecule alternative for probing sst2 pharmacology.
| Evidence Dimension | In vitro binding affinity (IC50) at human sst2 receptor |
|---|---|
| Target Compound Data | IC50 = 84 nM |
| Comparator Or Baseline | Endogenous peptide agonist Somatostatin-14 (IC50 typically <1-10 nM, but poor PK) |
| Quantified Difference | Target compound is a non-peptide small molecule with nanomolar potency, offering significant advantages in oral bioavailability and metabolic stability over peptide-based agonists, though with a trade-off in absolute affinity. |
| Conditions | In vitro functional assay for sst2 receptor binding |
Why This Matters
This provides a validated, non-peptide starting point for chemical biology studies or drug discovery programs targeting sst2-mediated pathways, circumventing the well-documented limitations of peptide-based tools.
